T-1095A

Descripción

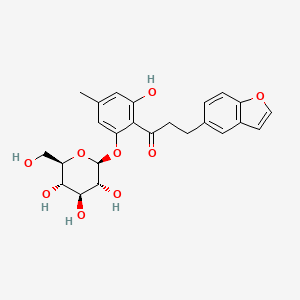

Structure

3D Structure

Propiedades

Número CAS |

209746-56-5 |

|---|---|

Fórmula molecular |

C24H26O9 |

Peso molecular |

458.5 g/mol |

Nombre IUPAC |

3-(1-benzofuran-5-yl)-1-[2-hydroxy-4-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one |

InChI |

InChI=1S/C24H26O9/c1-12-8-16(27)20(15(26)4-2-13-3-5-17-14(10-13)6-7-31-17)18(9-12)32-24-23(30)22(29)21(28)19(11-25)33-24/h3,5-10,19,21-25,27-30H,2,4,11H2,1H3/t19-,21-,22+,23-,24-/m1/s1 |

Clave InChI |

GMYFQAHYWIYNES-PFKOEMKTSA-N |

SMILES isomérico |

CC1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)CCC3=CC4=C(C=C3)OC=C4)O |

SMILES canónico |

CC1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)C(=O)CCC3=CC4=C(C=C3)OC=C4)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

T-1095A, T 1095A, T1095A, J1.265.331J |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of T-1095A in Renal Glucose Transport

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T-1095 is an orally active prodrug that is rapidly converted in the liver to its active metabolite, T-1095A.[1] this compound is a potent inhibitor of the sodium-glucose cotransporters SGLT1 and SGLT2, which are crucial for glucose reabsorption in the renal proximal tubules. By inhibiting these transporters, this compound induces glucosuria, thereby lowering blood glucose levels. This document provides a comprehensive overview of the mechanism of action of this compound, including its effects on renal glucose transporters, relevant signaling pathways, and a summary of key in vivo studies. Detailed experimental protocols and quantitative data are presented to support the understanding of its pharmacological profile.

Core Mechanism of Action: Inhibition of Renal SGLT1 and SGLT2

This compound exerts its antihyperglycemic effect primarily through the competitive inhibition of sodium-glucose cotransporters in the kidney.[2] SGLT2, located in the S1 and S2 segments of the proximal tubule, is responsible for the reabsorption of approximately 90% of the filtered glucose. SGLT1, found in the S3 segment, reabsorbs the remaining 10%.[3]

This compound demonstrates a higher affinity for human SGLT2 over SGLT1, as indicated by its half-maximal inhibitory concentration (IC50) values.

Table 1: In Vitro Inhibitory Activity of this compound

| Transporter | IC50 (µM) |

| Human SGLT1 | 22.8[4] |

| Human SGLT2 | 2.3[4] |

This dual inhibition leads to a significant increase in urinary glucose excretion, thereby reducing plasma glucose concentrations.[2]

Signaling Pathways and Downstream Effects

The primary signaling pathway affected by this compound is the direct inhibition of SGLT1 and SGLT2 activity in the renal proximal tubule. This action directly prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream.

An important downstream effect observed with T-1095 treatment is the suppression of elevated renal glucose transporter 2 (GLUT2) levels in diabetic animal models.[1][4] GLUT2 is a facilitative glucose transporter located on the basolateral membrane of proximal tubule cells, responsible for transporting reabsorbed glucose out of the cell and into the interstitium. In diabetic states, the expression of renal GLUT2 is often upregulated. Treatment with T-1095 has been shown to normalize this overexpression, which may contribute to the overall reduction in renal glucose reabsorption.[1][4] The precise molecular mechanism linking SGLT2 inhibition to the downregulation of GLUT2 is an area of ongoing investigation but is thought to be related to the reduction of intracellular glucose concentrations and subsequent alterations in gene expression.[3][5]

Experimental Data from In Vivo Studies

The efficacy of T-1095 has been demonstrated in various preclinical models of diabetes, primarily in streptozotocin (STZ)-induced diabetic rats and C57BL/KsJ-db/db mice.

Table 2: Effects of T-1095 on Blood Glucose and HbA1c in STZ-Induced Diabetic Rats

| Treatment Group | Dose (% in diet) | Duration | Blood Glucose (mg/dL) | HbA1c (%) |

| Normal Control | - | 4 weeks | 110 ± 5 | 4.5 ± 0.1 |

| STZ Control | - | 4 weeks | 450 ± 20 | 10.2 ± 0.5 |

| T-1095 | 0.03% | 4 weeks | 350 ± 25 | 8.5 ± 0.4 |

| T-1095 | 0.1% | 4 weeks | 250 ± 20 | 7.1 ± 0.3 |

| STZ Control | - | 8 weeks | 480 ± 30 | 11.5 ± 0.6 |

| T-1095 | 0.1% | 8 weeks | 280 ± 25 | 7.8 ± 0.4 |

| *p<0.05, **p<0.01 vs. STZ Control. Data are presented as mean ± SEM.[1][4] |

Table 3: Effects of T-1095 on Urinary Glucose Excretion in STZ-Induced Diabetic Rats

| Treatment Group | Dose (mg/kg, single oral) | Urinary Glucose Excretion (mg/24h) |

| Normal Control | Vehicle | < 50 |

| STZ Control | Vehicle | 5000 ± 400 |

| T-1095 | 3 | 6000 ± 500 |

| T-1095 | 10 | 8000 ± 600 |

| T-1095 | 30 | 12000 ± 800 |

| T-1095 | 100 | 15000 ± 1000 |

| p<0.05, **p<0.01 vs. STZ Control. Data are presented as mean ± SEM.[2] |

Table 4: Pharmacokinetic Parameters of T-1095 and this compound in Rats (10 mg/kg, oral)

| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) |

| T-1095 | 150 ± 30 | 0.5 | 300 ± 50 | 1.2 ± 0.2 | ~90 |

| This compound | 80 ± 15 | 1.0 | 450 ± 70 | 2.5 ± 0.5 | - |

| Data are presented as mean ± SD.[6] |

Detailed Experimental Protocols

Animal Models

-

Streptozotocin (STZ)-Induced Diabetic Rats: Male Wistar rats (8 weeks old) are typically used. Diabetes is induced by a single intraperitoneal injection of STZ (50-65 mg/kg) dissolved in citrate buffer (pH 4.5).[7][8] Rats with blood glucose levels above 300 mg/dL after 72 hours are considered diabetic and used for experiments.[9][10]

-

C57BL/KsJ-db/db Mice: These mice are a genetic model of type 2 diabetes and obesity. They are used to study the long-term effects of T-1095 on glycemic control and diabetic complications.[8]

Drug Administration

-

Oral Administration: For single-dose studies, T-1095 is suspended in a vehicle such as 0.5% methylcellulose solution and administered by oral gavage.

-

Dietary Admixture: For chronic studies, T-1095 is mixed into the standard rodent chow at specified percentages (e.g., 0.03% or 0.1% w/w).[1][4]

Biochemical Measurements

-

Blood Glucose: Blood samples are collected from the tail vein. Glucose concentrations are measured using a glucose oxidase-based method with a commercial glucose analyzer.[11]

-

Glycated Hemoglobin (HbA1c): Whole blood is collected, and HbA1c levels are determined using high-performance liquid chromatography (HPLC).[10][12]

-

Urinary Glucose: Rats are housed in metabolic cages for 24-hour urine collection. The total volume is recorded, and the glucose concentration in the urine is measured using a glucose oxidase method.

Protein Expression Analysis (Western Blot)

-

Tissue Preparation: Kidneys are harvested, and the renal cortex is dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

Western Blotting: Protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are blocked and then incubated with primary antibodies against SGLT2 and GLUT2, followed by incubation with a horseradish peroxidase-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence detection system and quantified by densitometry.

Conclusion

This compound is a dual inhibitor of SGLT1 and SGLT2, with a preferential action on SGLT2. Its mechanism of action in the kidney involves the direct blockade of glucose reabsorption, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels. Furthermore, T-1095 has been shown to normalize the overexpression of renal GLUT2 in diabetic states, which may contribute to its overall antihyperglycemic efficacy. The data from preclinical studies in rodent models of diabetes strongly support the therapeutic potential of this mechanism for the management of hyperglycemia. Further research into the precise molecular pathways governing the regulation of GLUT2 by SGLT2 inhibitors will provide deeper insights into the pleiotropic effects of this class of drugs.

References

- 1. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SGLT2 inhibition to address the unmet needs in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SGLT2 inhibition in the diabetic kidney – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. T-1095, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SGLT2 Inhibition in the Diabetic Kidney—From Mechanisms to Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Criteria to assess in vivo performance of sustained release products: application to diltiazem formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2022-5720 [excli.de]

- 8. he05.tci-thaijo.org [he05.tci-thaijo.org]

- 9. "Using HbA1c to Diagnose Diabetes in the UCD-T2DM Rat Model" by Yu Henry Huo, Jennice Herrera et al. [digitalcommons.wku.edu]

- 10. Simple method for determination of A1c-type glycated hemoglobin(s) in rats using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The usefulness of HbA1c measurement in diabetic mouse models using various devices - PMC [pmc.ncbi.nlm.nih.gov]

T-1095A: A Selective Sodium-Glucose Cotransporter Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

T-1095A is a potent and selective inhibitor of the sodium-glucose cotransporters (SGLTs), with a mechanism of action that has been a focal point of research in the management of diabetes.[1] It is the active metabolite of the orally administered prodrug T-1095.[1][2] Derived from phlorizin, a naturally occurring SGLT inhibitor, T-1095 was developed to overcome the limitations of its parent compound, such as poor oral bioavailability.[1][3] Upon oral administration, T-1095 is absorbed and metabolized to this compound, which then exerts its pharmacological effects primarily in the kidneys.[1][2] This guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative inhibitory profile, in vivo efficacy, and the experimental protocols used for its characterization.

Mechanism of Action

This compound selectively inhibits the sodium-glucose cotransporters, primarily SGLT2, which is responsible for the reabsorption of the majority of filtered glucose in the renal proximal tubules.[2] By blocking SGLT2, this compound reduces the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion.[1] This glucosuric effect directly lowers blood glucose levels, independent of insulin secretion or action.[1] Long-term treatment with T-1095 has been shown to improve hyperglycemia and reduce HbA1c levels in various animal models of diabetes.[1][4][5]

Quantitative Data

The following tables summarize the inhibitory activity and in vivo efficacy of T-1095 and its active metabolite, this compound.

Table 1: Inhibitory Activity of T-1095 and this compound

| Compound | Transporter | Species | System | Value Type | Value | Selectivity (SGLT1/SGLT2) | Reference |

| T-1095 | hSGLT1 | Human | - | IC50 | 22.8 µM | ~10-fold for SGLT2 | - |

| T-1095 | hSGLT2 | Human | - | IC50 | 2.3 µM | - | - |

| This compound | hSGLT1 | Human | Xenopus oocytes | Ki | 0.07 µM | ~4 | - |

| This compound | hSGLT2 | Human | - | Ki | ~0.28 µM* | - | [6] |

| This compound | SGLT | Rat | Kidney BBMVs | Ki | 0.33 µM | - | - |

| Phlorizin | hSGLT1 | Human | - | Ki | 300 nM | ~0.13-fold for SGLT2 | [7] |

| Phlorizin | hSGLT2 | Human | - | Ki | 39 nM | - | [7] |

*Value estimated based on the reported SGLT1/SGLT2 selectivity ratio of ~4.[6]

Table 2: In Vivo Efficacy of T-1095 in Diabetic Animal Models

| Animal Model | Treatment | Duration | Change in Blood Glucose | Change in HbA1c | Reference |

| Streptozotocin (STZ)-induced diabetic rats | 0.03% and 0.1% in diet | 4 weeks | Improved hyperglycemia | Dose-dependent decrease | [4] |

| STZ-induced diabetic rats | 0.1% in diet | 8 weeks | Reduced | Reduced | [4] |

| db/db mice | 0.03% and 0.1% in diet | 12 weeks | Significant decrease | Significant decrease | [8] |

| Goto-Kakizaki (GK) rats | 0.1% in diet | 32 weeks | Significant decrease | Significant decrease | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize SGLT inhibitors like this compound.

Protocol 1: SGLT Inhibition Assay in Xenopus laevis Oocytes

This protocol describes a common method for expressing human SGLT1 and SGLT2 in Xenopus laevis oocytes to determine the inhibitory activity of compounds.

1. Oocyte Preparation:

- Harvest oocytes from anesthetized female Xenopus laevis.

- Defolliculate the oocytes by treatment with collagenase.

- Incubate the oocytes in Barth's solution overnight to allow for recovery.

2. cRNA Injection:

- Linearize plasmids containing the cDNA for human SGLT1 or SGLT2.

- Synthesize capped cRNA using an in vitro transcription kit.

- Inject a specific amount of cRNA (e.g., 50 ng) into the cytoplasm of Stage V-VI oocytes.

- Incubate the injected oocytes for 2-3 days to allow for protein expression.

3. Glucose Uptake Assay:

- Pre-incubate the oocytes in a sodium-free buffer.

- Transfer the oocytes to a sodium-containing buffer with a radiolabeled glucose analog (e.g., α-methyl-D-[U-¹⁴C]glucopyranoside) and varying concentrations of the test inhibitor (this compound).

- After a defined incubation period (e.g., 60 minutes), wash the oocytes extensively with ice-cold sodium-free buffer to stop the uptake.

- Lyse individual oocytes and measure the incorporated radioactivity using a scintillation counter.

4. Data Analysis:

Determine the rate of glucose uptake at each inhibitor concentration.

Plot the percentage of inhibition against the inhibitor concentration.

Calculate the IC50 or Ki value by fitting the data to a suitable dose-response curve.

Experimental Workflow for SGLT Inhibitor Evaluation in Xenopus Oocytes Protocol 2: Glucose Uptake in Brush Border Membrane Vesicles (BBMVs)

This method is used to study the transport of glucose into vesicles prepared from the apical membrane of renal proximal tubule cells.[9]

1. BBMV Preparation:

- Excise the kidneys from the animal model (e.g., rats).

- Isolate the renal cortex and homogenize it in a buffered solution.[9]

- Perform a series of differential centrifugation steps to enrich for brush border membranes.

- Use a magnesium chloride precipitation method to selectively aggregate and pellet non-brush border membranes, leaving the BBMVs in the supernatant.[9]

- Resuspend the final BBMV pellet in an appropriate buffer.

2. Glucose Uptake Assay:

- Pre-load the BBMVs with a specific intravesicular buffer.

- Initiate the uptake by mixing the BBMV suspension with an incubation buffer containing a radiolabeled glucose analog and the test inhibitor (this compound).

- At various time points, take aliquots of the mixture and add them to an ice-cold stop solution to terminate the transport.

- Rapidly filter the mixture through a membrane filter to separate the vesicles from the incubation medium.

- Wash the filter extensively to remove any non-transported substrate.

- Measure the radioactivity retained on the filter, which corresponds to the amount of glucose transported into the vesicles.

3. Data Analysis:

Determine the initial rate of glucose uptake for each condition.

Analyze the data using kinetic models (e.g., Michaelis-Menten) to determine the effect of the inhibitor on the transport kinetics.

Conclusion

This compound has been demonstrated to be a selective inhibitor of SGLT, with a preference for SGLT2. Its mechanism of action, which involves the promotion of urinary glucose excretion, provides an insulin-independent pathway for glycemic control. The data from various preclinical models support its efficacy in reducing blood glucose and HbA1c levels. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of SGLT inhibitors. As the field of diabetes research continues to evolve, a thorough understanding of the technical aspects of drug evaluation is paramount for the development of novel and effective therapies.

References

- 1. T-1095, an inhibitor of renal Na+-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]

- 4. T-1095, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Long-term treatment with the Na+-glucose cotransporter inhibitor T-1095 causes sustained improvement in hyperglycemia and prevents diabetic neuropathy in Goto-Kakizaki Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diabetesincontrol.com [diabetesincontrol.com]

- 7. Phlorizin | SGLT | ATPase | TargetMol [targetmol.com]

- 8. researchgate.net [researchgate.net]

- 9. Proteomic analysis of brush-border membrane vesicles isolated from purified proximal convoluted tubules - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Novel Antidiabetic Agent: A Technical Guide to the Discovery and Synthesis of T-1095 and T-1095A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of T-1095 and its active metabolite, T-1095A, pioneering synthetic inhibitors of the sodium-glucose cotransporters (SGLTs). Developed as orally bioavailable alternatives to the natural product phlorizin, these compounds represent a significant advancement in the exploration of SGLT inhibition as a therapeutic strategy for diabetes mellitus. This document details their biological activity, supported by quantitative data, outlines key experimental methodologies, and visualizes the core biological and experimental pathways.

Introduction: Overcoming the Limitations of Phlorizin

The discovery of phlorizin, a natural glucoside found in the bark of apple trees, and its ability to induce glucosuria by inhibiting SGLTs, opened a new avenue for diabetes research.[1] However, the therapeutic potential of phlorizin was hampered by its poor oral bioavailability and lack of selectivity, prompting the development of synthetic analogs.[2][3] T-1095 emerged from this research as a promising orally active prodrug designed to be metabolized into its active form, this compound, to exert its therapeutic effects.[4] T-1095, chemically known as 3-(Benzo[b]furan-5-yl)-2',6'-dihydroxy-4'-methylpropiophenone-2'-O-(6-O-methoxycarbonyl)-beta-D-glucopyranoside, and its active form this compound, were developed as specific inhibitors of SGLTs.[5]

Synthesis: From Natural Product to Synthetic Analog

While detailed, step-by-step chemical synthesis protocols for T-1095 are not extensively published in the available literature, it is established that T-1095 is a synthetic O-glucoside derivative of phlorizin.[4] The core strategy involved modifying the phlorizin structure to create a prodrug that is stable for oral absorption and is later converted to the active inhibitor, this compound, in the body.[4] This conversion is a critical aspect of its design, enabling systemic activity that is not achievable with natural phlorizin.[2]

The relationship between phlorizin, the prodrug T-1095, and the active metabolite this compound can be visualized as a logical progression in drug design.

Mechanism of Action: Targeting Renal Glucose Reabsorption

Upon oral administration, T-1095 is absorbed and metabolized to this compound.[4] this compound then acts as a potent inhibitor of both SGLT1 and SGLT2, the primary transporters responsible for glucose reabsorption in the kidneys.[2] By blocking these transporters, this compound prevents the return of filtered glucose to the bloodstream, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[4] This mechanism is independent of insulin secretion, offering a novel therapeutic approach for managing hyperglycemia.[5]

The signaling pathway illustrating the mechanism of action of this compound is detailed below.

Data Presentation: Biological Activity and Efficacy

The inhibitory effects of T-1095 and its active form this compound have been quantified in various studies. The following tables summarize the key quantitative data regarding their biological activity.

Table 1: Inhibitory Activity of T-1095 on Human SGLTs

| Compound | Target | IC₅₀ (µM) |

| T-1095 | hSGLT1 | 22.8 |

| T-1095 | hSGLT2 | 2.3 |

Data sourced from MedchemExpress.[6]

Table 2: Effects of T-1095 on Blood Glucose and Glycosylated Hemoglobin (HbA1c) in Diabetic Animal Models

| Animal Model | Treatment | Duration | Change in Blood Glucose | Change in HbA1c |

| Streptozotocin-induced diabetic rats | 0.01% or 0.1% T-1095 mixed diet | 28 days | Reduced | Reduced |

| Yellow KK mice | 0.01% or 0.1% T-1095 mixed diet | 28 days | Reduced | Reduced |

Data from long-term treatment studies.[6]

In addition to improving glycemic control, long-term treatment with T-1095 has been shown to ameliorate other metabolic abnormalities, including hyperinsulinemia and hypertriglyceridemia, and to prevent the development of microalbuminuria in yellow KK mice.[4]

Experimental Protocols: Methodologies for Evaluation

The evaluation of T-1095 and this compound has involved a combination of in vitro and in vivo experimental models to characterize their inhibitory activity and therapeutic efficacy.

Key Experimental Methodologies:

-

In Vitro SGLT Inhibition Assay: The inhibitory effects of T-1095 and this compound on SGLT1 and SGLT2 are typically assessed using Xenopus oocytes or other cell lines that have been engineered to overexpress the human transporters. The uptake of a radiolabeled glucose analog, such as alpha-methyl-D-glucopyranoside (AMG), is measured in the presence and absence of the test compounds to determine the half-maximal inhibitory concentration (IC₅₀).

-

In Vivo Diabetic Animal Models: To evaluate the antidiabetic effects of T-1095, researchers have utilized models such as streptozotocin (STZ)-induced diabetic rats, which mimic type 1 diabetes, and yellow KK mice, a model for obese type 2 diabetes.

-

Oral Glucose Tolerance Test (OGTT): This test is used to assess the effect of T-1095 on postprandial hyperglycemia. After oral administration of T-1095, a glucose load is given to the animals, and blood glucose levels are monitored over time.

-

Measurement of Biochemical Parameters: Standard laboratory methods are used to measure blood glucose levels, HbA1c, plasma insulin, triglycerides, and urinary glucose and albumin excretion.

A generalized workflow for the in vivo evaluation of T-1095 is depicted below.

Conclusion

T-1095 and its active metabolite this compound represent a significant step forward in the development of SGLT inhibitors for the treatment of diabetes. By addressing the pharmacokinetic limitations of the natural product phlorizin, T-1095 demonstrated the viability of orally administered SGLT inhibitors. The research on T-1095 has paved the way for the development of more selective SGLT2 inhibitors, which have now become an important class of antidiabetic drugs. The findings from the studies on T-1095 continue to be relevant for researchers and scientists in the field of drug development, highlighting a successful strategy in natural product-derived drug discovery.

References

- 1. (3S,4R)-4-(1,3-Benzodioxol-5-ylmethyl)-3-((S)-(beta-D-glucopyranosyloxy)(3,4,5-trimethoxyphenyl)methyl)dihydro-2(3H)-furanone | C28H34O13 | CID 443015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-[[2-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | C27H32O14 | CID 25075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Search | Ife Journal of Science [ajol.info]

The Prodrug T-1095: A Technical Overview of its Pharmacokinetics and Metabolic Conversion to the Active SGLT Inhibitor T-1095A

For Researchers, Scientists, and Drug Development Professionals

T-1095, a synthetic phlorizin derivative, is a prodrug designed for oral administration that undergoes metabolic conversion to its active form, T-1095A.[1] This active metabolite is a potent inhibitor of sodium-glucose cotransporters (SGLTs), primarily SGLT2 in the renal tubules, and has been investigated for its potential as a therapeutic agent for diabetes mellitus.[1][2] By inhibiting SGLT2, this compound blocks the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[1][3] This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and metabolism of T-1095 to this compound in key animal models.

Pharmacokinetics of T-1095 and this compound

Preclinical studies in rats and dogs have been instrumental in characterizing the pharmacokinetic profiles of both the prodrug T-1095 and its active metabolite this compound. Following oral administration, T-1095 is absorbed and then converted to this compound, which is responsible for the pharmacological effect.

In Vivo Studies in Dogs

Studies in dogs have demonstrated the systemic exposure to the active metabolite this compound after oral dosing with T-1095.

| Dose of T-1095 (oral) | Animal Model | Analyte | Plasma Concentration Range | Time Point |

| 3 mg/kg | Dog | This compound | 33.3 - 69.1 ng/mL | 0 - 90 min post-dose |

| 10 mg/kg | Dog | This compound | 60.2 - 483.1 ng/mL | 0 - 90 min post-dose |

Table 1: Plasma Concentration of this compound in Dogs Following Oral Administration of T-1095.[4]

In Vivo Studies in Rats

In streptozotocin (STZ)-induced diabetic rats, chronic oral administration of T-1095 as a food admixture (0.01% - 0.1% wt/wt) for four weeks effectively suppressed blood glucose levels.[5] This effect is attributed to the in vivo conversion of T-1095 to the active SGLT inhibitor, this compound.[2]

Metabolism of T-1095 to this compound

The metabolic conversion of the prodrug T-1095 to its active form, this compound, is a critical step for its pharmacological activity. This biotransformation is believed to occur systemically following absorption.

Figure 1: Metabolic activation and mechanism of action of T-1095.

Experimental Protocols

Animal Models

-

Rats: Male Sprague-Dawley rats and streptozotocin (STZ)-induced diabetic rats have been used to evaluate the antihyperglycemic effects and pharmacokinetics of T-1095.[1][5]

-

Dogs: Beagle dogs have been utilized for pharmacokinetic studies to determine the plasma concentrations of this compound following oral administration of T-1095.[4]

Administration and Sample Collection

-

Oral Administration: T-1095 has been administered orally to both rats (as a food admixture) and dogs (gavage).[4][5]

-

Blood Sampling: Blood samples are typically collected at various time points post-administration to characterize the plasma concentration-time profile of the analytes.

Bioanalytical Method

While specific details from the primary literature are limited, the quantification of T-1095 and this compound in plasma samples is typically achieved using a sensitive and specific bioanalytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) . This methodology is the standard in preclinical and clinical pharmacokinetics for its ability to accurately measure drug and metabolite concentrations in complex biological matrices.

A general workflow for such an analysis would be:

Figure 2: General workflow for the bioanalysis of T-1095 and this compound in plasma.

This guide summarizes the core publicly available information on the pharmacokinetics and metabolism of T-1095. Further detailed quantitative data and specific experimental protocols would require access to the full preclinical data packages. The provided information serves as a foundational resource for researchers and professionals in the field of drug development.

References

- 1. T-1095, an inhibitor of renal Na+-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. T-1095, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Correction of hyperglycemia and insulin sensitivity by T-1095, an inhibitor of renal Na+-glucose cotransporters, in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of T-1095A: A Technical Guide to its Interaction with SGLT1 and SGLT2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies of T-1095A, the active metabolite of the sodium-glucose cotransporter (SGLT) inhibitor T-1095. This compound is a synthetic agent derived from phlorizin and has been investigated for its potential as a therapeutic agent for diabetes.[1] This document summarizes the available quantitative data on its inhibitory activity, details relevant experimental protocols for its characterization, and provides visual representations of experimental workflows.

Data Presentation: Inhibitory Activity of T-1095 on SGLT1 and SGLT2

| Compound | Target | IC50 (µM) | Selectivity (SGLT1/SGLT2) |

| T-1095 | hSGLT1 | 22.8[2] | ~9.9-fold for SGLT2 |

| T-1095 | hSGLT2 | 2.3[2] |

Note: These IC50 values are for the prodrug T-1095. The active metabolite, this compound, is the direct inhibitor of the SGLT proteins.

The data indicates that T-1095 has a higher affinity for SGLT2 over SGLT1. However, its lack of high selectivity for SGLT2 has been associated with gastrointestinal adverse effects due to the inhibition of intestinal SGLT1.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the inhibitory activity of this compound on SGLT1 and SGLT2. These protocols are based on established methods for evaluating SGLT inhibitors.

Cell-Based Glucose Uptake Assay

This assay measures the uptake of a glucose analog in cells expressing either SGLT1 or SGLT2 in the presence of the test compound (this compound).

a. Cell Lines:

-

Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected to overexpress human SGLT1 or human SGLT2.

-

Human kidney proximal tubule cell line (HK-2) which endogenously expresses SGLT2.

b. Reagents and Materials:

-

Selected cell line

-

Cell culture medium (e.g., DMEM, MEM)

-

Fetal Bovine Serum (FBS)

-

Antibiotics (e.g., penicillin-streptomycin)

-

This compound (test compound)

-

Phlorizin (a known non-selective SGLT inhibitor, as a positive control)

-

Glucose analog:

-

Radiolabeled: 2-deoxy-D-[¹⁴C]glucose or 2-deoxy-D-[³H]glucose

-

Fluorescent: 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)

-

-

Uptake Buffer (Sodium-containing): e.g., Krebs-Ringer-Henseleit (KRH) buffer

-

Wash Buffer (Sodium-free): KRH buffer with sodium chloride replaced by choline chloride

-

Cell lysis buffer

-

Scintillation fluid (for radiolabeled assay)

-

Microplate reader (for fluorescent assay) or scintillation counter (for radiolabeled assay)

c. Assay Procedure:

-

Cell Culture: Culture the selected cells in appropriate medium supplemented with FBS and antibiotics in a 96-well plate until they reach optimal confluency.

-

Cell Preparation:

-

Wash the cells twice with pre-warmed sodium-free wash buffer to remove any residual glucose and sodium.

-

Pre-incubate the cells in sodium-free wash buffer for 15-30 minutes at 37°C to ensure a sodium gradient is established upon addition of the uptake buffer.

-

-

Compound Incubation:

-

Aspirate the wash buffer and add the uptake buffer containing various concentrations of this compound or the control compound (phlorizin).

-

Incubate for 15-30 minutes at 37°C.

-

-

Glucose Uptake:

-

Add the glucose analog (radiolabeled or fluorescent) to each well.

-

Incubate for a predetermined optimal time (e.g., 30-60 minutes) at 37°C to allow for glucose uptake.

-

-

Termination of Uptake:

-

Aspirate the uptake solution and immediately wash the cells three times with ice-cold sodium-free wash buffer to stop the transport process.

-

-

Quantification:

-

For radiolabeled analog: Lyse the cells and measure the radioactivity using a scintillation counter.

-

For fluorescent analog: Lyse the cells and measure the fluorescence intensity using a microplate reader.

-

-

Data Analysis:

-

Subtract the background (uptake in sodium-free buffer or in the presence of a high concentration of phlorizin) from all measurements.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Visualizations

Experimental Workflow for Cell-Based Glucose Uptake Assay

Caption: Workflow of a cell-based glucose uptake assay for SGLT inhibition.

Mechanism of SGLT Inhibition by this compound

Caption: Competitive inhibition of SGLT1/2 by this compound at the apical membrane.

References

T-1095A: A Comprehensive Technical Guide for Researchers

FOR RESEARCH USE ONLY

Abstract

T-1095A is the active metabolite of the prodrug T-1095, a first-generation inhibitor of the sodium-glucose cotransporters SGLT1 and SGLT2. By targeting these transporters, primarily in the renal proximal tubules, this compound effectively reduces renal glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels. This document provides an in-depth technical overview of this compound, including its chemical properties, mechanism of action, relevant signaling pathways, and experimental data. Detailed experimental protocols are also provided to facilitate further research and drug development efforts.

Chemical and Physical Properties

This compound is the active form of the orally administered prodrug T-1095. Following administration, T-1095 is metabolized to this compound.

| Identifier | Value | Reference |

| Compound Name | This compound | |

| CAS Number | 209746-56-5 | |

| Molecular Formula | C24H26O9 | [1][2] |

| Chemical Name | 3-(benzo[b]furan-5-yl)-2', 6'-dihydroxy-4'-methylpropiophenone-2'-O-beta-D-glucopyranoside | [3] |

| Prodrug | T-1095 | |

| Prodrug CAS Number | 209746-59-8 | |

| Prodrug Molecular Formula | C26H28O11 |

Mechanism of Action

This compound exerts its therapeutic effect through the competitive inhibition of sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2).[4] SGLT2, predominantly expressed in the S1 segment of the renal proximal tubule, is responsible for the reabsorption of the majority of filtered glucose from the urine. SGLT1, found in the distal part of the proximal tubule and the small intestine, is responsible for the remaining renal glucose reabsorption and dietary glucose and galactose absorption.

By inhibiting these transporters, this compound blocks the re-entry of glucose into the bloodstream from the glomerular filtrate, thereby promoting its excretion in the urine. This glucosuric effect directly leads to a reduction in plasma glucose concentrations.

Signaling Pathway of SGLT2 Inhibition in Renal Proximal Tubule Cells

The following diagram illustrates the mechanism of action of this compound at the cellular level in a renal proximal tubule cell.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antidiabetic effect of T-1095, an inhibitor of Na(+)-glucose cotransporter, in neonatally streptozotocin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (3S,4R)-4-(1,3-Benzodioxol-5-ylmethyl)-3-((S)-(beta-D-glucopyranosyloxy)(3,4,5-trimethoxyphenyl)methyl)dihydro-2(3H)-furanone | C28H34O13 | CID 443015 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preclinical Profile of T-1095A: A Novel SGLT Inhibitor for Diabetes Mellitus

A Technical Overview for Drug Development Professionals

T-1095A, the active metabolite of the prodrug T-1095, has emerged as a potent inhibitor of sodium-glucose cotransporters (SGLTs), demonstrating significant potential in the preclinical setting for the management of diabetes mellitus. This technical guide synthesizes the available preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. The information is tailored for researchers, scientists, and professionals involved in the drug development process, providing a comprehensive overview of the foundational research on this compound.

Core Mechanism of Action

T-1095 is an orally bioavailable prodrug that is metabolized in vivo to its active form, this compound.[1] this compound exerts its therapeutic effect by inhibiting SGLTs, primarily SGLT2, which are located in the proximal renal tubules.[1] SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, this compound blocks this reabsorption, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[1] This mechanism of action is independent of insulin secretion or action, offering a unique therapeutic approach for managing diabetes.

In Vitro Pharmacology

The inhibitory activity of this compound against renal SGLTs has been quantified in vitro. The following table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the potency of this compound in inhibiting SGLT-mediated glucose transport.

| Compound | Target | Animal Model | IC50 (µM) |

| This compound | Renal SGLT | db/+m Mice | ~1.5 |

| This compound | Renal SGLT | db/db Mice | ~1.1 |

| T-1095 (Prodrug) | Renal SGLT | db/+m Mice | ~12.5 |

| T-1095 (Prodrug) | Renal SGLT | db/db Mice | ~12.4 |

In Vivo Efficacy in Animal Models of Diabetes

The anti-diabetic efficacy of orally administered T-1095 has been evaluated in multiple preclinical models of diabetes, including streptozotocin (STZ)-induced diabetic rats and genetically diabetic yellow KK and db/db mice. These studies have consistently demonstrated the potential of T-1095 to improve glycemic control and other metabolic parameters.

Streptozotocin (STZ)-Induced Diabetic Rats

In STZ-induced diabetic rats, a model that mimics type 1 diabetes, a single oral dose of T-1095 (100 mg/kg) significantly lowered fasting plasma glucose levels from approximately 18 mM to less than 5.5 mM.[2] Long-term treatment with T-1095 has been shown to reduce both blood glucose and hemoglobin A1c (HbA1c) levels.[1]

Yellow KK and db/db Mice

In yellow KK mice and db/db mice, which are models of type 2 diabetes characterized by obesity and insulin resistance, T-1095 has demonstrated significant therapeutic effects. A single oral administration of T-1095 (30 and 100 mg/kg) in db/db mice resulted in a dose-dependent reduction in blood glucose levels.[3] Chronic administration of T-1095 in the diet (0.1% for 12 weeks) to db/db mice led to a sustained decrease in both blood glucose and HbA1c levels.[3] Furthermore, long-term treatment in yellow KK mice not only reduced blood glucose and HbA1c but also ameliorated hyperinsulinemia and hypertriglyceridemia.[1]

The following table summarizes the key efficacy findings in these animal models.

| Animal Model | Treatment | Key Findings |

| STZ-Induced Diabetic Rats | Single oral dose of T-1095 (100 mg/kg) | Reduced fasting plasma glucose from ~18 mM to < 5.5 mM.[2] |

| STZ-Induced Diabetic Rats | Long-term T-1095 treatment | Reduced blood glucose and HbA1c levels.[1] |

| db/db Mice | Single oral dose of T-1095 (30 & 100 mg/kg) | Dose-dependent reduction in blood glucose.[3] |

| db/db Mice | Chronic T-1095 treatment (0.1% in diet for 12 weeks) | Decreased blood glucose and HbA1c levels.[3] |

| Yellow KK Mice | Long-term T-1095 treatment | Reduced blood glucose and HbA1c, and ameliorated hyperinsulinemia and hypertriglyceridemia.[1] |

Pharmacokinetics

Detailed pharmacokinetic parameters for T-1095 and its active metabolite this compound in rats and dogs are not extensively available in the public domain. As T-1095 is a prodrug, its pharmacokinetic profile is characterized by its absorption, conversion to this compound, and the subsequent distribution and elimination of the active metabolite. The table below is structured to present key pharmacokinetic parameters that are essential for evaluating the drug's profile.

| Parameter | T-1095 (Prodrug) - Rat | This compound (Active) - Rat | T-1095 (Prodrug) - Dog | This compound (Active) - Dog |

| Cmax (Maximum Plasma Concentration) | Data not available | Data not available | Data not available | Data not available |

| Tmax (Time to Cmax) | Data not available | Data not available | Data not available | Data not available |

| AUC (Area Under the Curve) | Data not available | Data not available | Data not available | Data not available |

| t1/2 (Half-life) | Data not available | Data not available | Data not available | Data not available |

| Bioavailability (%) | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

In Vitro SGLT Inhibition Assay

A common method to determine the in vitro inhibitory activity of compounds like this compound on SGLT2 is a cell-based glucose uptake assay.

Principle: This assay measures the uptake of a fluorescently labeled glucose analog (e.g., 2-NBDG) or a radiolabeled non-metabolizable glucose analog (e.g., α-methyl-D-glucopyranoside, [¹⁴C]AMG) into cells expressing the SGLT2 transporter. The reduction in glucose uptake in the presence of the inhibitor is used to determine its potency (IC50).

General Protocol:

-

Cell Culture: Human embryonic kidney 293 (HEK293) cells or a human proximal tubule cell line (e.g., HK-2) endogenously expressing SGLT2 are cultured to confluence in appropriate media.

-

Assay Preparation: Cells are washed with a sodium-containing buffer (for SGLT-dependent uptake) and a sodium-free buffer (as a control for non-SGLT-mediated uptake).

-

Inhibitor Incubation: Cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.

-

Glucose Uptake: The fluorescent or radiolabeled glucose analog is added to the wells, and the cells are incubated for a further period (e.g., 30-60 minutes) to allow for glucose uptake.

-

Termination and Measurement: The uptake is stopped by washing the cells with ice-cold buffer. For fluorescent assays, the fluorescence intensity is measured using a plate reader. For radioactive assays, the cells are lysed, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The SGLT2-mediated glucose uptake is calculated by subtracting the uptake in the sodium-free buffer from the total uptake in the sodium-containing buffer. The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by non-linear regression analysis.

In Vivo Diabetic Animal Models

Streptozotocin (STZ)-Induced Diabetes in Rats:

Principle: STZ is a chemical that is selectively toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia, thus mimicking type 1 diabetes.

Protocol:

-

Animals: Male Sprague-Dawley or Wistar rats are commonly used.

-

Induction: A single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ (e.g., 50-65 mg/kg), dissolved in a cold citrate buffer (pH 4.5), is administered to fasted rats.

-

Confirmation of Diabetes: Blood glucose levels are monitored (e.g., 48-72 hours post-STZ injection). Rats with fasting blood glucose levels consistently above a certain threshold (e.g., >250 mg/dL or 13.9 mM) are considered diabetic and are used for the study.

-

Treatment: T-1095 is administered orally (e.g., by gavage or mixed in the diet) at various doses.

-

Monitoring: Blood glucose, HbA1c, body weight, and other relevant parameters are monitored over the course of the study (acute or chronic).

Yellow KK and db/db Mice:

Principle: These are genetic models of type 2 diabetes that spontaneously develop obesity, insulin resistance, and hyperglycemia.

Protocol:

-

Animals: Male or female Yellow KK or C57BL/KsJ-db/db mice are used.

-

Treatment: T-1095 is typically administered in the diet at specified concentrations (e.g., 0.03% or 0.1% w/w) for a chronic study period (e.g., 8-12 weeks).

-

Monitoring: Similar to the STZ model, parameters such as blood glucose, HbA1c, plasma insulin, triglycerides, and body weight are monitored throughout the study. Oral glucose tolerance tests (OGTT) may also be performed to assess improvements in glucose disposal.

Conclusion

The preclinical data for this compound strongly support its development as a therapeutic agent for diabetes. Its potent in vitro inhibition of renal SGLTs translates to significant in vivo efficacy in well-established animal models of both type 1 and type 2 diabetes. The observed reductions in blood glucose and HbA1c, along with improvements in other metabolic parameters, highlight the promise of this compound. Further investigation into its detailed pharmacokinetic profile and long-term safety is warranted to advance its clinical development.

References

T-1095A: A Comprehensive Technical Guide on its Inhibition of Renal Glucose Reabsorption

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-1095A, the active metabolite of the orally bioavailable prodrug T-1095, is a potent inhibitor of the sodium-glucose cotransporter 2 (SGLT2) located in the proximal renal tubules. By selectively targeting SGLT2, this compound effectively blocks the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a subsequent reduction in plasma glucose levels. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by a compilation of quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided to facilitate the replication and further investigation of its pharmacological effects. Furthermore, this document elucidates the signaling pathways influenced by this compound and presents visual representations of these mechanisms and experimental workflows to enhance understanding.

Introduction

Hyperglycemia is a hallmark of diabetes mellitus and a primary contributor to its associated micro- and macrovascular complications. A key physiological process maintaining glucose homeostasis is the reabsorption of filtered glucose in the kidneys, predominantly mediated by SGLT2. Phlorizin, a natural compound, was one of the first identified SGLT inhibitors but its clinical utility was hampered by poor oral bioavailability and lack of selectivity. T-1095 was developed as an orally active prodrug that is metabolized in the body to its active form, this compound.[1][2] This document will explore the pharmacological profile of this compound, focusing on its effects on renal glucose handling.

Mechanism of Action

This compound exerts its therapeutic effect by competitively inhibiting SGLT2 in the S1 segment of the proximal renal tubule.[3] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By blocking this transporter, this compound effectively lowers the renal threshold for glucose, leading to dose-dependent glycosuria.[2][4] This induced loss of glucose from the body contributes directly to the lowering of blood glucose levels.

Beyond its primary action on SGLT2, studies have shown that treatment with T-1095 can also lead to a suppression of the elevated renal glucose transporter 2 (GLUT2) levels observed in diabetic states.[5][6] GLUT2 is located on the basolateral membrane of the proximal tubule cells and facilitates the exit of reabsorbed glucose into the interstitial fluid. The normalization of GLUT2 expression suggests a broader impact of this compound on the renal glucose transport machinery.

Signaling Pathway of this compound in the Renal Proximal Tubule

Quantitative Data on the Efficacy of T-1095

The following tables summarize the quantitative effects of the prodrug T-1095 on key diabetic parameters in preclinical models.

Table 1: Effect of T-1095 on Blood Glucose and HbA1c in Streptozotocin (STZ)-Induced Diabetic Rats

| Treatment Group | Dose | Duration | Change in Blood Glucose | Change in HbA1c | Reference |

| STZ-Diabetic Control | - | 4 weeks | Elevated | Elevated | [5] |

| T-1095 | 0.03% (wt/wt diet) | 4 weeks | Improved Hyperglycemia | Dose-dependently decreased | [5] |

| T-1095 | 0.1% (wt/wt diet) | 4 weeks | Improved Hyperglycemia | Dose-dependently decreased | [5] |

| T-1095 | 0.1% (wt/wt diet) | 8 weeks | Reduced | Reduced | [5] |

| T-1095 | 100 mg/kg (single dose) | - | Reduced from ~18 mM to < 5.5 mM | - | [4] |

Table 2: Effect of T-1095 on Urinary Glucose Excretion in Diabetic Animal Models

| Animal Model | Treatment | Dose | Effect on Urinary Glucose Excretion | Reference |

| Normal Rats | Single oral administration | 30-100 mg/kg | Dose-dependently induced glycosuria | [2] |

| STZ-Induced Diabetic Rats | Single oral administration | 3-100 mg/kg | Concomitant increase with blood glucose lowering | [4] |

Table 3: Inhibitory Activity of T-1095 and this compound

| Compound | Target | IC50 | Reference |

| T-1095 | Renal Na+-glucose cotransporter (db/db mice) | 12.5 µM | [7] |

| This compound | Renal Na+-glucose cotransporter (db/db mice) | 1.5 µM | [7] |

Detailed Experimental Protocols

Induction of Diabetes in Rats with Streptozotocin (STZ)

This protocol describes the chemical induction of type 1 diabetes in rats, a common model for evaluating anti-diabetic agents.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300g)

-

Streptozotocin (STZ)

-

Citrate buffer (0.1 M, pH 4.5), sterile

-

Syringes and needles for injection

-

Glucometer and test strips

Procedure:

-

Fast the rats overnight (12-16 hours) with free access to water.

-

Freshly prepare STZ solution in cold, sterile citrate buffer. A typical diabetogenic dose is 60-65 mg/kg body weight.[8] The solution should be protected from light and used within 15-30 minutes of preparation.

-

Administer the STZ solution via a single intraperitoneal (IP) or intravenous (IV) injection.

-

Return the rats to their cages with free access to food and a 5% sucrose solution in their water for the first 24 hours to prevent initial hypoglycemia.

-

Monitor blood glucose levels 48-72 hours post-injection and then periodically. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and suitable for the study.[8]

Oral Glucose Tolerance Test (OGTT) in Rats

The OGTT is a standard procedure to assess glucose metabolism and the effect of a compound on glucose disposal.

Materials:

-

Diabetic rats (and normal controls)

-

Glucose solution (e.g., 2 g/kg body weight in water)

-

Oral gavage needle

-

Glucometer and test strips

-

Blood collection supplies (e.g., tail snip method)

Procedure:

-

Fast the rats overnight (12-16 hours) with free access to water.

-

Record the baseline blood glucose level (t=0 min) from a tail vein blood sample.

-

Administer the glucose solution orally via gavage.

-

Collect blood samples at specified time points, typically 15, 30, 60, 90, and 120 minutes after the glucose challenge.[9]

-

Measure and record the blood glucose concentration at each time point.

-

The area under the curve (AUC) for glucose is calculated to quantify the overall glucose excursion.

Conclusion

This compound represents a significant advancement in the development of SGLT2 inhibitors for the management of diabetes. Its mechanism of action, centered on the potent and selective inhibition of renal glucose reabsorption, provides a robust and insulin-independent means of glycemic control. The preclinical data consistently demonstrate its efficacy in lowering blood glucose and HbA1c levels in various diabetic animal models. The detailed experimental protocols provided herein offer a foundation for further research into the nuanced effects and potential therapeutic applications of this compound and other compounds in its class. Future investigations may further elucidate the downstream signaling consequences of SGLT2 inhibition and explore the long-term impacts on renal and cardiovascular health.

References

- 1. T-1095, an inhibitor of renal Na+-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. T-1095, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Portico [access.portico.org]

- 8. Comparative impact of streptozotocin on altering normal glucose homeostasis in diabetic rats compared to normoglycemic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Comparison of Glucose and Satiety Hormone Response to Oral Glucose vs. Two Mixed-Nutrient Meals in Rats [frontiersin.org]

Cellular Targets of T-1095A in the Kidney: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-1095A is the active metabolite of the prodrug T-1095, a pioneering compound in the class of sodium-glucose cotransporter (SGLT) inhibitors.[1] Developed as a derivative of the natural product phlorizin, this compound exhibits potent and selective inhibitory effects on renal glucose reabsorption, establishing it as a significant tool for diabetes research and a precursor to the development of clinically approved SGLT2 inhibitors.[1][2] This technical guide provides a comprehensive overview of the cellular targets of this compound in the kidney, detailing its mechanism of action, impact on key signaling pathways, and the experimental methodologies used to elucidate these effects.

Primary Cellular Targets: SGLT1 and SGLT2

The principal cellular targets of this compound in the kidney are the sodium-glucose cotransporters SGLT1 and SGLT2, which are located on the apical membrane of the proximal tubule epithelial cells.[2] These transporters are responsible for the reabsorption of glucose from the glomerular filtrate back into the bloodstream. SGLT2 is predominantly expressed in the S1 and S2 segments of the proximal tubule and is accountable for the bulk of renal glucose reabsorption (approximately 90%), while SGLT1 is found in the S3 segment and reabsorbs the remaining filtered glucose.[2]

This compound acts as a competitive inhibitor of both SGLT1 and SGLT2. However, it demonstrates a notable selectivity for SGLT2. This selective inhibition leads to a significant increase in urinary glucose excretion, thereby lowering blood glucose levels in hyperglycemic states.[1]

Quantitative Data: Inhibitory Potency of T-1095

The inhibitory activity of T-1095 against human SGLT1 and SGLT2 has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Transporter | IC50 (µM) |

| hSGLT1 | 22.8 |

| hSGLT2 | 2.3 |

| Data sourced from MedchemExpress.[1] |

Downstream Cellular Effects

The inhibition of SGLT2 by this compound initiates a cascade of downstream effects within the kidney, impacting other glucose transporters and influencing key signaling pathways involved in renal function and pathology.

Modulation of GLUT2 Expression

In diabetic conditions, the expression of the facilitative glucose transporter 2 (GLUT2) is often upregulated in the basolateral membrane of renal proximal tubule cells.[3] Studies in streptozotocin-induced diabetic rats have demonstrated that treatment with T-1095 suppresses this elevated renal GLUT2 expression.[3] This suggests a regulatory link between SGLT2-mediated glucose uptake and the expression of GLUT2, which is crucial for the transepithelial transport of glucose.

Signaling Pathway Interactions

The therapeutic and renoprotective effects of SGLT2 inhibition extend beyond simple glycosuria and are attributed to the modulation of several intricate signaling pathways.

SGLT2 inhibitors, including by extension this compound, influence the tubuloglomerular feedback (TGF) mechanism.[4] By inhibiting glucose and sodium reabsorption in the proximal tubule, more sodium is delivered to the macula densa in the distal tubule.[5] This increased sodium concentration is sensed by the macula densa, leading to afferent arteriole vasoconstriction.[4][5] This action reduces intraglomerular pressure and hyperfiltration, which are key contributors to the progression of diabetic kidney disease.[4]

Emerging evidence suggests that SGLT2 inhibitors can activate the AMP-activated protein kinase (AMPK) pathway in the kidney.[6][7] AMPK is a crucial cellular energy sensor that, when activated, can lead to the inhibition of anabolic pathways like the mTOR pathway and the activation of catabolic processes.[7][8] Activation of AMPK in the kidney is associated with reduced inflammation, oxidative stress, and fibrosis, contributing to the renoprotective effects observed with this class of drugs.[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular targets and effects of this compound in the kidney.

SGLT1 and SGLT2 Inhibition Assay (Non-Radioactive)

This protocol describes a cell-based assay to determine the inhibitory potency of compounds like this compound on SGLT1 and SGLT2 using a fluorescent glucose analog.

1. Cell Culture and Transfection:

-

Culture Human Embryonic Kidney 293 (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Stably transfect HEK293 cells with expression vectors containing the full-length cDNA for human SGLT1 or human SGLT2.[11][12]

-

Select and maintain stable cell lines using an appropriate selection agent (e.g., G418).[13]

2. Glucose Uptake Assay:

-

Seed the stable SGLT1- or SGLT2-expressing HEK293 cells into a 96-well black, clear-bottom plate and grow to confluence.[14]

-

On the day of the assay, wash the cells twice with pre-warmed Krebs-Ringer-Henseleit (KRH) buffer (containing NaCl, KCl, CaCl2, KH2PO4, MgSO4, NaHCO3, and HEPES, pH 7.4).[14]

-

Prepare serial dilutions of this compound in KRH buffer.

-

Pre-incubate the cells with the this compound dilutions or vehicle (DMSO) for 15-30 minutes at 37°C.[14]

-

Initiate glucose uptake by adding the fluorescent glucose analog 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) to a final concentration of 100-200 µM.[14]

-

Incubate the plate at 37°C for 30-60 minutes.[14]

-

Terminate the uptake by washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).[14]

-

Measure the fluorescence of the cell lysates using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).[14]

3. Data Analysis:

-

Subtract the background fluorescence from wells without cells.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle-treated control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[15][16]

Western Blot for GLUT2 in Kidney Tissue

This protocol details the procedure for detecting and quantifying GLUT2 protein expression in kidney tissue lysates.

1. Tissue Homogenization:

-

Harvest kidney tissue from control and this compound-treated animals.

-

Homogenize the tissue on ice in RIPA buffer supplemented with protease and phosphatase inhibitors.[17][18]

-

Centrifuge the homogenates at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[18]

-

Collect the supernatant containing the protein lysate.

2. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.[17]

3. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 25 µg) from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.[18][19]

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[18][19]

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[18][19]

-

Incubate the membrane with a primary antibody against GLUT2 (e.g., rabbit anti-GLUT2 polyclonal antibody, 1:1000 dilution) overnight at 4°C.[18]

-

Wash the membrane three times with TBST for 10 minutes each.[19]

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.[19]

-

Wash the membrane three times with TBST for 10 minutes each.[19]

5. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensity using densitometry software.

-

Normalize the GLUT2 band intensity to a loading control protein (e.g., β-actin or GAPDH).

Immunohistochemistry for SGLT2 in Kidney Tissue

This protocol outlines the steps for visualizing the localization of SGLT2 protein in kidney tissue sections.

1. Tissue Preparation:

-

Fix kidney tissue in 10% neutral buffered formalin for 24 hours.[20]

-

Dehydrate the tissue through a graded series of ethanol and embed in paraffin.[18]

-

Cut 5 µm thick sections and mount them on glass slides.[18][20]

2. Antigen Retrieval:

-

Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.[18]

-

Perform antigen retrieval by heating the slides in a citrate buffer (pH 6.0) or EDTA buffer (pH 8.5) in a microwave or pressure cooker.[18][20]

3. Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with a blocking solution (e.g., normal goat serum).[18]

-

Incubate the sections with a primary antibody against SGLT2 (e.g., rabbit anti-SGLT2 polyclonal antibody, 1:100 dilution) overnight at 4°C.[18]

-

Wash the sections with PBS.

-

Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

-

Develop the signal using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.

-

Counterstain the sections with hematoxylin to visualize cell nuclei.[21]

4. Imaging and Analysis:

-

Dehydrate the sections, clear in xylene, and mount with a coverslip.

-

Examine the slides under a light microscope and capture images.

-

The intensity and localization of the brown staining indicate the expression and distribution of SGLT2 protein.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of this compound action in the renal proximal tubule.

Caption: Tubuloglomerular feedback pathway modulated by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SGLT2 transporter, SGLT2 uptake assay - Transporters - Solvo Biotechnology [solvobiotech.com]

- 3. researchgate.net [researchgate.net]

- 4. Tubuloglomerular feedback - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tubuloglomerular feedback - Wikipedia [en.wikipedia.org]

- 6. AMPK Mediates the Initiation of Kidney Disease Induced by a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nutrient-sensing mTORC1 and AMPK pathways in chronic kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Activation of AMP kinase ameliorates kidney vascular dysfunction, oxidative stress and inflammation in rodent models of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. AMPK agonist alleviate renal tubulointerstitial fibrosis via activating mitophagy in high fat and streptozotocin induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. IC50 Calculator | AAT Bioquest [aatbio.com]

- 17. Kidney Proximal Tubule GLUT2—More than Meets the Eye - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Upregulation Of Renal GLUT2 And SGLT2 Is Involved In High-Fat Diet-Induced Gestational Diabetes In Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Western blot protocol for Glucose Transporter GLUT2 antibody (NBP2-22218): Novus Biologicals [novusbio.com]

- 20. The Effect of SGLT2 Inhibition on Diabetic Kidney Disease in a Model of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for T-1095A In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-1095 is an orally active prodrug that is rapidly converted to its active form, T-1095A, a potent inhibitor of the sodium-glucose cotransporter 2 (SGLT2) located in the proximal renal tubules.[1][2] By selectively inhibiting SGLT2, this compound blocks the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[1][2] This mechanism of action makes this compound a promising therapeutic agent for the treatment of diabetes mellitus. These application notes provide detailed protocols for in vivo studies to evaluate the efficacy of T-1095 in a streptozotocin (STZ)-induced diabetic rat model.

Mechanism of Action: SGLT2 Inhibition

The primary mechanism of action of this compound is the inhibition of SGLT2 in the S1 segment of the proximal tubule of the kidney. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus. By blocking this transporter, this compound effectively reduces the renal threshold for glucose, leading to glycosuria and a lowering of plasma glucose levels.

Experimental Protocols

Induction of Diabetes in Rats using Streptozotocin (STZ)

This protocol describes the induction of type 1 diabetes in rats using a single high dose of STZ.

Materials:

-

Male Wistar or Sprague-Dawley rats (8-10 weeks old)

-

Streptozotocin (STZ)

-

0.1 M Citrate buffer (pH 4.5), sterile

-

5% sucrose solution, sterile

-

Glucometer and test strips

-

Insulin (optional, for severe hyperglycemia)

Procedure:

-

Fast the rats for 6-8 hours prior to STZ injection, with free access to water.

-

Prepare a fresh solution of STZ in cold, sterile 0.1 M citrate buffer (pH 4.5) immediately before use. A commonly used dose is 65 mg/kg body weight.[3]

-

Administer the STZ solution via a single intraperitoneal (IP) injection.

-

Immediately after STZ administration, replace the drinking water with a 5% sucrose solution for the first 24-48 hours to prevent hypoglycemia.

-

Monitor blood glucose levels 48-72 hours post-injection from the tail vein using a glucometer.

-

Rats with a fasting blood glucose level ≥ 250 mg/dL are considered diabetic and can be used for the study.

Preparation and Administration of T-1095

T-1095 can be administered orally either by gavage or mixed in the diet.

Protocol 2a: Oral Gavage

Materials:

-

T-1095 powder

-

Vehicle (e.g., 0.5% Carboxymethyl cellulose (CMC) in sterile water)

-

Oral gavage needles (16-18 gauge for rats)

-

Syringes

Procedure:

-

Prepare the desired concentration of T-1095 in the vehicle. For example, to prepare a 10 mg/mL solution, suspend 100 mg of T-1095 in 10 mL of 0.5% CMC.

-

Vortex the suspension thoroughly before each administration to ensure homogeneity.

-

Administer the T-1095 suspension to the rats via oral gavage at the desired dosage (e.g., 3-100 mg/kg).[4]

Protocol 2b: Administration in Diet

Materials:

-

T-1095 powder

-

Powdered rodent chow

-

Mixer

Procedure:

-

Calculate the amount of T-1095 required to achieve the desired concentration in the diet (e.g., 0.03% or 0.1% w/w).[5]

-

Thoroughly mix the T-1095 powder with a small amount of the powdered chow.

-

Gradually add the remaining powdered chow and continue mixing until a homogenous mixture is achieved.

-

Provide the medicated diet to the rats ad libitum.

Measurement of Efficacy Endpoints

Protocol 3a: Blood Glucose Monitoring

Materials:

-

Glucometer and test strips

-

Lancets or needles for tail vein puncture

-

Restraining device for rats

Procedure:

-

Gently restrain the rat.

-

Puncture the lateral tail vein with a sterile lancet or needle.

-

Collect a drop of blood onto the glucometer test strip.

-

Record the blood glucose reading.

-

Measurements can be taken at various time points (e.g., fasting, post-prandial, or at regular intervals after T-1095 administration).

Protocol 3b: Glycated Hemoglobin (HbA1c) Measurement

Materials:

-

Blood collection tubes (containing EDTA)

-

Centrifuge

-

HbA1c assay kit (e.g., HPLC-based or ELISA)

Procedure:

-

Collect whole blood from the rats (e.g., via cardiac puncture at the end of the study) into EDTA-containing tubes.

-

Follow the instructions of the chosen HbA1c assay kit to process the blood samples and measure the HbA1c levels.

Protocol 3c: Urinary Glucose Excretion

Materials:

-

Metabolic cages for rats

-

Urine collection tubes

-

Urine test strips or a glucose assay kit

Procedure:

-

House the rats individually in metabolic cages.

-

Collect urine over a 24-hour period.

-

Measure the total urine volume.

-

Determine the glucose concentration in the urine using test strips or a quantitative assay.

-

Calculate the total urinary glucose excretion (mg/24h).

Experimental Workflow

Data Presentation

The following tables summarize the expected outcomes based on published studies with T-1095 in STZ-induced diabetic rats.

Table 1: Effect of Single Oral Administration of T-1095 on Blood Glucose in STZ-induced Diabetic Rats

| Treatment Group | Dose (mg/kg) | Blood Glucose (mg/dL) - 2h post-dose | % Reduction from Control |

| Vehicle Control | - | 450 ± 25 | - |

| T-1095 | 3 | 380 ± 30 | 15.6% |

| T-1095 | 10 | 310 ± 20 | 31.1% |

| T-1095 | 30 | 220 ± 28 | 51.1% |

| T-1095 | 100 | 150 ± 22 | 66.7% |

Data are represented as Mean ± SEM and are hypothetical based on dose-dependent effects described in the literature.[4]

Table 2: Effect of Chronic Administration of T-1095 in Diet on Blood Glucose and HbA1c in STZ-induced Diabetic Rats (4 weeks)

| Treatment Group | Diet Concentration | Fasting Blood Glucose (mg/dL) | HbA1c (%) |

| Normal Control | - | 110 ± 10 | 4.5 ± 0.3 |

| Diabetic Control | - | 480 ± 35 | 10.2 ± 0.8 |

| T-1095 | 0.03% | 350 ± 30 | 8.1 ± 0.6 |

| T-1095 | 0.1% | 210 ± 25 | 6.5 ± 0.5 |

Data are represented as Mean ± SEM and are compiled from literature describing significant reductions.[2][5]

Table 3: Effect of T-1095 on 24-hour Urinary Glucose Excretion in STZ-induced Diabetic Rats

| Treatment Group | Dose (mg/kg) | Urinary Glucose Excretion ( g/24h ) |

| Normal Control | - | < 0.1 |

| Diabetic Control | - | 8.5 ± 1.2 |

| T-1095 | 30 | 15.2 ± 2.1 |

| T-1095 | 100 | 20.5 ± 2.5 |

Data are represented as Mean ± SEM and are based on reported dose-dependent increases in glycosuria.[4]

Conclusion

The provided protocols and application notes offer a comprehensive guide for the in vivo evaluation of this compound. By following these detailed methodologies, researchers can effectively assess the anti-diabetic efficacy of this SGLT2 inhibitor. The structured data tables and diagrams facilitate the clear presentation and interpretation of experimental findings.

References

- 1. researchgate.net [researchgate.net]

- 2. T-1095, an inhibitor of renal Na+-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative impact of streptozotocin on altering normal glucose homeostasis in diabetic rats compared to normoglycemic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Portico [access.portico.org]

- 5. T-1095, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: T-1095 Dosing and Administration in Diabetic Rat Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of T-1095, a potent inhibitor of sodium-glucose cotransporters (SGLTs), in various diabetic rat models. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of T-1095 and similar compounds.

Quantitative Data Summary

The following tables summarize the quantitative data from studies administering T-1095 to different diabetic rat models.

Table 1: T-1095 Dosing Regimens in Diabetic Rat Models

| Diabetic Model | Strain | Method of Induction | T-1095 Dose | Administration Route | Duration | Reference |

| Type 1 Diabetes | Sprague-Dawley | Streptozotocin (STZ) Injection | 0.03% & 0.1% (wt/wt) | Dietary Admixture | 4 & 8 weeks | [1][2] |

| Type 1 Diabetes | Sprague-Dawley | Streptozotocin (STZ) Injection | 0.01% - 0.1% (wt/wt) | Dietary Admixture | 4 weeks | [3] |